molecular formula C24H19NO5 B2960658 3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide CAS No. 923113-25-1

3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Cat. No.: B2960658
CAS No.: 923113-25-1
M. Wt: 401.418
InChI Key: INBUCRDEEOTYOZ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic small molecule based on the 4H-chromen-4-one (chromone) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This compound features a benzamide group at the 6-position of the chromone core, which is further substituted with a 3,4-dimethoxyphenyl moiety. The 2-position of the chromone ring is occupied by a phenyl group. The integration of the chromone nucleus with a benzamide linker is a strategy employed to develop novel compounds with potential pharmacological value, particularly in the areas of infectious diseases and oncology. The primary research applications for this compound are anticipated in antimicrobial and anticancer investigations . Chromone-benzamide hybrids are explored as lead structures for new antimicrobial agents, crucial due to the rise of multi-drug resistant microbes . Furthermore, structurally similar N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamides have demonstrated significant in vitro cytotoxic activity against human cancer cell lines, including lung adenocarcinoma (A-549) and breast cancer (MCF-7), inducing morphological changes consistent with apoptosis . The presence of the 3,4-dimethoxyphenyl group is a common feature in bioactive molecules and has been associated with tyrosinase-inhibiting and antioxidant effects in related compounds, suggesting potential additional research avenues for this molecule . The mechanism of action for chromone derivatives is often multi-targeted. They can function as tyrosine and protein kinase inhibitors and have been reported to exhibit telomerase inhibitory activity . The specific biological profile of this compound would require empirical determination through established in vitro assays, such as the MTT assay for cytotoxicity and standard broth microdilution methods for antimicrobial activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(4-oxo-2-phenylchromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-28-21-10-8-16(12-23(21)29-2)24(27)25-17-9-11-20-18(13-17)19(26)14-22(30-20)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBUCRDEEOTYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves multiple steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Benzamide Group: The benzamide group is introduced through the reaction of the chromen-4-one derivative with 3,4-dimethoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as an anti-inflammatory or anticancer agent. It may inhibit specific enzymes or pathways involved in disease progression.

    Material Science: The chromen-4-one core can be used in the development of organic semiconductors or light-emitting materials.

    Biological Studies: The compound can be used as a probe to study enzyme interactions or as a fluorescent marker in cellular imaging.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Pathway Modulation: It may modulate signaling pathways by interacting with receptors or other proteins involved in the pathway, altering cellular responses.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and physicochemical properties between 3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide and its analogs:

Compound Name Benzamide Substituents Chromenone Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3,4-Dimethoxy 2-Phenyl C24H19NO5 401.4* Enhanced electron-donating effects from dimethoxy; steric bulk from phenyl.
3,4-Dimethoxy-N-(4-oxo-4H-chromen-2-yl)benzamide (6s) 3,4-Dimethoxy None C18H15NO5 325.3 Lacks phenyl group at chromenone C2; reduced steric hindrance.
2-(Methylthio)-N-(4-oxo-4H-chromen-2-yl)benzamide (6r) 2-Methylthio None C17H13NO3S 312.1 Methylthio group increases lipophilicity; potential thioether reactivity.
4-Methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide 4-Methoxy 2-(2-Methoxyphenyl) C24H19NO5 401.4 Methoxy groups at C4 (benzamide) and C2’ (chromenone); enhanced π-stacking.

*Calculated based on analog data from .

Substituent Effects on Physicochemical Properties

Electron-Donating vs. The 4-methoxy substitution in the analog from creates a distinct electronic profile, as the methoxy group at C4 may alter resonance effects compared to 3,4-dimethoxy substitutions.

Steric and Conformational Influences: The phenyl group at C2 of the chromenone in the target compound introduces steric bulk, which could hinder binding to flat receptor sites compared to 6s, which lacks this substituent .

Lipophilicity and Solubility :

  • The methylthio group in 6r increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability but reducing aqueous solubility. In contrast, the dimethoxy groups in the target compound balance moderate lipophilicity with polar surface area, optimizing bioavailability .

Computational and Analytical Insights

Crystallography : SHELX software is widely used for small-molecule refinement, suggesting that crystallographic data for these compounds (if available) would clarify conformational details critical to activity.

Biological Activity

3,4-Dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a chromenone core, which is known for its diverse biological properties, including anti-inflammatory and anticancer effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H19NO5. Its structure incorporates methoxy groups and a benzamide moiety, which are critical for its biological interactions. The presence of the chromenone core enhances its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, potentially affecting metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling cascades.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15.2
MCF7 (breast cancer)12.8
A549 (lung cancer)10.5

In vitro studies demonstrate that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In animal models, it reduced inflammation markers significantly compared to control groups.

Inflammation Model Effect Reference
Carrageenan-induced paw edemaReduced paw swelling by 40%
LPS-induced inflammationDecreased TNF-alpha levels by 30%

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. Treatment with this compound resulted in significant tumor regression and improved survival rates among treated mice compared to controls.

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